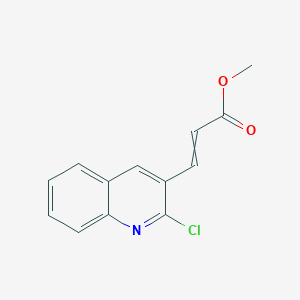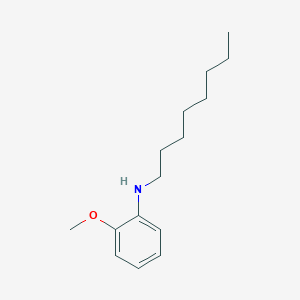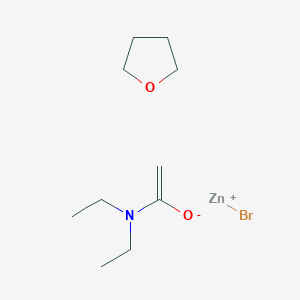
4-(Cyclohexylamino)-1-(4-nitrophenyl)pyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Cyclohexylamino)-1-(4-nitrophenyl)pyrrolidin-2-one is a synthetic organic compound characterized by a pyrrolidinone core substituted with a cyclohexylamino group and a nitrophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclohexylamino)-1-(4-nitrophenyl)pyrrolidin-2-one typically involves the following steps:
Formation of the Pyrrolidinone Core: The pyrrolidinone core can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Cyclohexylamino Group: The cyclohexylamino group is introduced via nucleophilic substitution reactions.
Attachment of the Nitrophenyl Group: The nitrophenyl group is attached through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to favor desired reactions.
Purification Techniques: Employing chromatography or recrystallization to purify the final product.
化学反应分析
Types of Reactions
4-(Cyclohexylamino)-1-(4-nitrophenyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to amino derivatives.
Substitution: Formation of various substituted pyrrolidinone derivatives.
科学研究应用
4-(Cyclohexylamino)-1-(4-nitrophenyl)pyrrolidin-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and polymers.
作用机制
The mechanism of action of 4-(Cyclohexylamino)-1-(4-nitrophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The compound may:
Bind to Enzymes: Inhibit or activate enzyme activity.
Interact with Receptors: Modulate receptor signaling pathways.
Affect Cellular Processes: Influence cellular functions such as proliferation and apoptosis.
相似化合物的比较
Similar Compounds
4-(Cyclohexylamino)-1-(4-methylphenyl)pyrrolidin-2-one: Similar structure but with a methyl group instead of a nitro group.
4-(Cyclohexylamino)-1-(4-chlorophenyl)pyrrolidin-2-one: Contains a chloro group instead of a nitro group.
Uniqueness
4-(Cyclohexylamino)-1-(4-nitrophenyl)pyrrolidin-2-one is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties. This compound’s specific substitution pattern allows for unique interactions and reactivity compared to its analogs.
属性
CAS 编号 |
499218-73-4 |
|---|---|
分子式 |
C16H21N3O3 |
分子量 |
303.36 g/mol |
IUPAC 名称 |
4-(cyclohexylamino)-1-(4-nitrophenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C16H21N3O3/c20-16-10-13(17-12-4-2-1-3-5-12)11-18(16)14-6-8-15(9-7-14)19(21)22/h6-9,12-13,17H,1-5,10-11H2 |
InChI 键 |
ZXXZDUCVRFTPAJ-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)NC2CC(=O)N(C2)C3=CC=C(C=C3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Chloro(diiodo)[4-(iodomethyl)phenyl]silane](/img/structure/B14241412.png)

![3-benzoyl-5H-pyrrolo[1,2-a]quinoxaline-1,2,4-trione](/img/structure/B14241424.png)
![N-[(1R,2S)-2-Hydroxycyclohexyl]methanesulfonamide](/img/structure/B14241428.png)
![Iron(2+) bis[tris(trimethylsilyl)methanide]](/img/structure/B14241434.png)
![Dibenzyl 2,2'-[carbonylbis(oxy)]dibenzoate](/img/structure/B14241444.png)
![4-(4-Bromophenyl)sulfanylthieno[2,3-c]pyridine-2-carboxamide](/img/structure/B14241453.png)



![2-(1H-Indol-3-yl)-N-[2-(1H-indol-3-yl)-2-oxoethyl]acetamide](/img/structure/B14241466.png)

